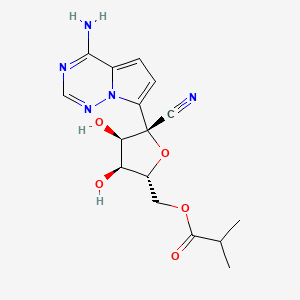

Obeldesivir

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

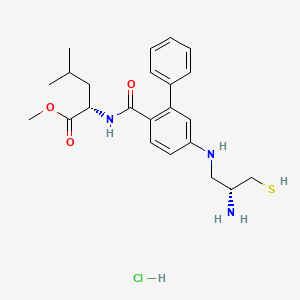

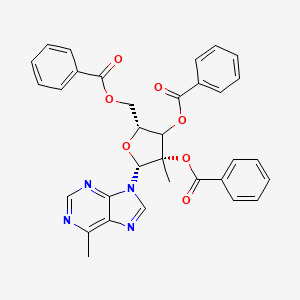

The synthesis of obeldesivir involves the esterification of GS-441524 with isobutyric acid. The process begins with the protection of the hydroxyl groups on GS-441524 using acetonide protection. This intermediate is then coupled with isobutyric acid using carbodiimide as a coupling agent. The final step involves the deprotection of the hydroxyl groups to yield this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency and safety of the final product .

Análisis De Reacciones Químicas

Types of Reactions

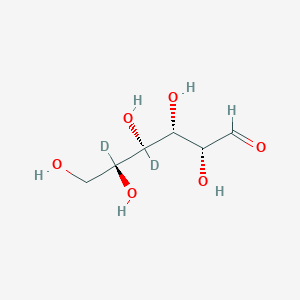

Obeldesivir undergoes hydrolysis to release its parent nucleoside, GS-441524. This hydrolysis is facilitated by esterases present in the body . The released GS-441524 is then phosphorylated to its active triphosphate form, GS-443902, which exhibits broad-spectrum antiviral activity .

Common Reagents and Conditions

Hydrolysis: Esterases in the body

Phosphorylation: Nucleoside kinase, adenylate kinase, and nucleotide diphosphate kinase

Major Products Formed

Hydrolysis Product: GS-441524

Phosphorylation Product: GS-443902

Aplicaciones Científicas De Investigación

Obeldesivir has shown significant potential in the treatment of COVID-19. It is being investigated for its efficacy in reducing viral load and preventing lung pathology in various animal models, including mice and monkeys . Additionally, this compound has demonstrated antiviral activity against multiple coronaviruses, including SARS-CoV-2, SARS-CoV, and MERS-CoV . Its oral bioavailability makes it a promising candidate for outpatient treatment, reducing the need for intravenous administration .

Mecanismo De Acción

Obeldesivir is hydrolyzed to GS-441524, which is then converted to GS-443902, an active triphosphate form. GS-443902 acts as an ATP analogue and inhibits the RNA-dependent RNA polymerase of the virus, thereby blocking viral RNA synthesis . This mechanism is similar to that of remdesivir, but this compound offers the advantage of oral administration due to its improved bioavailability .

Comparación Con Compuestos Similares

Similar Compounds

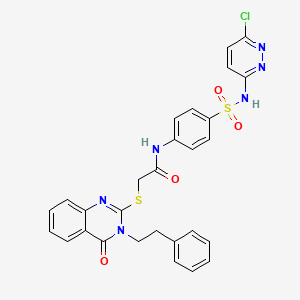

Remdesivir: An intravenous antiviral drug that also releases GS-443902 but through a different metabolic pathway.

Molnupiravir: An oral antiviral drug that targets the viral RNA-dependent RNA polymerase through a different mechanism.

Nirmatrelvir: An inhibitor of the SARS-CoV-2 3CL main protease, administered in combination with ritonavir.

Uniqueness of Obeldesivir

This compound stands out due to its oral bioavailability, which allows for easier administration compared to remdesivir. Its ability to be metabolized by enzymes evenly expressed throughout the body, rather than being concentrated in the liver, provides a more consistent therapeutic effect .

Propiedades

Número CAS |

2647441-36-7 |

|---|---|

Fórmula molecular |

C16H19N5O5 |

Peso molecular |

361.35 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate |

InChI |

InChI=1S/C16H19N5O5/c1-8(2)15(24)25-5-10-12(22)13(23)16(6-17,26-10)11-4-3-9-14(18)19-7-20-21(9)11/h3-4,7-8,10,12-13,22-23H,5H2,1-2H3,(H2,18,19,20)/t10-,12-,13-,16+/m1/s1 |

Clave InChI |

YIHPGVCWGSURHO-VSBTWAGUSA-N |

SMILES isomérico |

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O |

SMILES canónico |

CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[DAla2] Dynorphin A (1-9) (porcine)](/img/structure/B15141729.png)

![[[N'-[(4S)-4-acetamido-5-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethylamino]-5-oxopentyl]carbamimidoyl]amino]phosphonic acid](/img/structure/B15141737.png)

![1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141747.png)